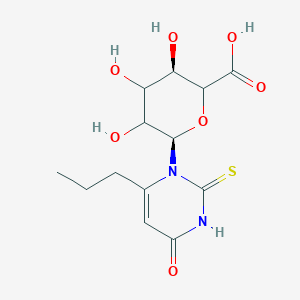

Propylthiouracil N-beta-D-Glucuronide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O7S |

|---|---|

Molecular Weight |

346.36 g/mol |

IUPAC Name |

(3R,6R)-3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23)/t7?,8-,9?,10?,11-/m1/s1 |

InChI Key |

FRRSJAKAIDIIKX-PBPDKXIHSA-N |

Isomeric SMILES |

CCCC1=CC(=O)NC(=S)N1[C@H]2C(C([C@H](C(O2)C(=O)O)O)O)O |

Canonical SMILES |

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Enzymatic Formation and Biosynthesis of Propylthiouracil N Beta D Glucuronide

Elucidation of Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic reaction for a wide array of xenobiotics, including many drugs. nih.govmdpi.com For propylthiouracil (B1679721), this conjugation reaction leads to the formation of Propylthiouracil N-beta-D-Glucuronide (PTU-GLU). nih.govresearchgate.net The pathway is crucial for the clearance of PTU, with approximately 35% of a dose being excreted as metabolites, including glucuronides, within 24 hours. mdpi.comnih.govdrugbank.com

The initiation of glucuronidation requires the specific recognition and binding of the substrate, propylthiouracil, by a UGT enzyme. Research indicates that PTU has a high affinity for certain UGT isoforms, particularly UGT1A9. nih.gov This affinity is a key determinant of the efficiency of the metabolic process. The binding allows the enzyme to correctly orient the PTU molecule relative to the cosubstrate for the catalytic transfer of glucuronic acid.

The glucuronic acid moiety transferred to propylthiouracil is supplied by the high-energy cosubstrate, Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). In the active site of the UGT enzyme, UDPGA donates its glucuronic acid portion to the PTU molecule, resulting in the formation of PTU-GLU and leaving behind Uridine diphosphate (B83284) (UDP). This step is the defining reaction of the glucuronidation pathway.

Identification and Characterization of Specific UGT Isoforms

While the UGT enzyme family is large, specific isoforms exhibit preferences for certain substrates. Studies utilizing human liver microsomes (HLMs) and recombinant human UGT isoforms have been instrumental in identifying the key enzymes responsible for PTU metabolism.

Extensive research has identified UGT1A9 as the primary enzyme responsible for the glucuronidation of propylthiouracil. nih.govresearchgate.net In vitro studies have demonstrated that recombinant human UGT1A9 efficiently catalyzes the formation of PTU-GLU. nih.gov Further evidence comes from inhibition studies, where magnolol (B1675913), a known UGT1A9 inhibitor, significantly suppressed the formation of PTU-GLU in both HLMs and in systems using only the recombinant UGT1A9 isoform. nih.gov The nearly identical inhibitory concentration (IC50) of magnolol in both systems strongly suggests that UGT1A9 is the major UGT isoform mediating this reaction in the human liver. nih.gov

While UGT1A9 is the principal catalyst, other isoforms may play a minor role. nih.gov Some studies have noted that fluconazole (B54011), an inhibitor of UGT2B4, can have a significant suppressive effect on PTU glucuronidation, although this typically occurs at high concentrations. nih.gov This observation raises the possibility of a secondary contribution from UGT2B4. However, it is also plausible that this effect is due to a weak, non-specific inhibition of UGT1A9 by fluconazole at these higher concentrations. nih.gov The relative activities of UGT1A9 and UGT2B4 have been observed to be lower in infants compared to adults, which may be due to lower rates of enzyme transcription in pediatric livers. nih.govresearchgate.net

Kinetic Parameters of Propylthiouracil Glucuronidation

The efficiency of the enzymatic conversion of PTU to its glucuronide metabolite can be described by kinetic parameters, which follow Michaelis-Menten kinetics. nih.gov Studies have determined the Michaelis constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the maximum reaction velocity (Vmax). A lower Km value signifies a higher affinity of the enzyme for the substrate. nih.gov

In vitro experiments have yielded specific kinetic values for PTU glucuronidation in both pooled human liver microsomes (HLMs), which represent the average activity of liver enzymes, and with the specific recombinant UGT1A9 isoform. nih.gov For UGT1A9, the Km was found to be 15.27 µM and the Vmax was 352.3 nmol/min/mg. In HLMs, the average Km was 22.76 µM and the Vmax was 220.0 nmol/min/mg. nih.gov The lower Km and higher Vmax values for the specific UGT1A9 isoform compared to the mixed HLMs underscore its high affinity and catalytic efficiency for propylthiouracil glucuronidation. nih.gov

Table 1: Kinetic Parameters of Propylthiouracil Glucuronidation

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Clearance (mL/min/mg) |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | 22.76 ± 12.29 | 220.0 ± 43.35 | 9.67 |

Data sourced from a 2021 study on PTU quantification and metabolism. nih.gov Values are presented as mean ± standard deviation.

Determination of Apparent Michaelis-Menten Constants (Kinetics: Km, Vmax)

The kinetics of this compound formation have been characterized by determining the apparent Michaelis-Menten constants, Km (the substrate concentration at half of the maximum velocity) and Vmax (the maximum reaction velocity). These parameters provide insight into the affinity of the enzyme for the substrate and the maximum capacity of the enzymatic reaction.

Kinetic studies have been conducted using both recombinant human UGT1A9 enzyme and human liver microsomes (HLMs), which contain a mixture of drug-metabolizing enzymes. The formation of the glucuronide metabolite, referred to as PTU-GLU, demonstrated classic Michaelis-Menten kinetics in both systems. nih.gov

For the specific UGT isoform, UGT1A9, the mean Km value was determined to be 15.27 µM, with a corresponding Vmax of 352.3 nmol/min/mg of protein. nih.gov In the more complex system of HLMs, the apparent Km was calculated to be 22.76 µM, and the Vmax was 220.0 nmol/min/mg of protein. nih.gov A lower Km value, as seen with UGT1A9, suggests a higher affinity of the enzyme for propylthiouracil. nih.gov

Table 1: Apparent Michaelis-Menten Constants for Propylthiouracil Glucuronidation

Saturation Kinetics and Enzyme Capacity

The formation of this compound exhibits saturation kinetics, a characteristic feature of enzyme-catalyzed reactions. nih.gov This is demonstrated by the substrate concentration-glucuronidation velocity curves, which follow the typical Michaelis-Menten model. nih.gov At low concentrations of propylthiouracil, the rate of glucuronide formation is directly proportional to the substrate concentration. However, as the substrate concentration increases, the rate of reaction begins to level off, eventually reaching a plateau.

Advanced Analytical Methodologies for Propylthiouracil N Beta D Glucuronide Quantification in Research Matrices

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocols

A reliable and validated HPLC-MS/MS method has been developed for the simultaneous measurement of Propylthiouracil (B1679721) and Propylthiouracil N-beta-D-Glucuronide. nih.govresearchgate.net This methodology is essential for investigating the metabolic pathways of PTU, such as glucuronidation, which is a key process in its elimination. nih.govresearchgate.net

Effective chromatographic separation of this compound, its parent compound PTU, and an internal standard like Methylthiouracil (MTU) has been achieved using a ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 μm). nih.govdntb.gov.uaresearchgate.net The separation is typically performed using a gradient delivery of a mobile phase consisting of a mixture of formic acid, methanol, and acetonitrile. nih.govresearchgate.netmdpi.com This setup allows for optimal peak shapes and distinct retention times for each analyte. mdpi.com

Under specific optimized conditions, the analytes have been observed to elute at the following retention times mdpi.com:

This compound: 1.50 minutes

Propylthiouracil (PTU): 1.66 minutes

Methylthiouracil (MTU) (Internal Standard): 1.40 minutes

| Compound | Retention Time (minutes) |

|---|---|

| Methylthiouracil (IS) | 1.40 |

| This compound | 1.50 |

| Propylthiouracil | 1.66 |

The detection and quantification of the separated compounds are carried out using a tandem mass spectrometer. nih.gov Electrospray ionization (ESI) in the negative ion mode is particularly effective for analyzing glucuronide conjugates. nih.govresearchgate.netresearchgate.net The carboxylic acid group of the glucuronic acid moiety is readily deprotonated, leading to the formation of an abundant and stable [M-H]⁻ ion, which enhances detection sensitivity. researchgate.net

The system is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by tracking specific precursor-to-product ion transitions for each analyte. nih.govresearchgate.net The optimized MRM transitions for the quantification are as follows nih.govresearchgate.netmdpi.com:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| This compound | 345.2 | 169.20 |

| Propylthiouracil | 169.20 | 58.05 |

| Methylthiouracil (IS) | 141.0 | 58.00 |

Method Validation for Research Applications

Validation of the analytical method is critical to ensure that the results are reliable and reproducible. researchgate.net The HPLC-MS/MS method for this compound has been validated for several key parameters. nih.govdntb.gov.uaresearchgate.net

The method demonstrates excellent linearity over a defined concentration range. nih.govresearchgate.net Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear relationship is typically observed, confirmed by a high coefficient of determination (R² > 0.99). biomedpharmajournal.org For Propylthiouracil, a linear range of 24.916 to 74.748 µg/mL has been reported in some HPLC methods. biomedpharmajournal.org

The sensitivity of the bioanalytical method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. iosrphr.org The HPLC-MS/MS method has shown excellent sensitivity, with an LLOQ of 0.1 µM for both Propylthiouracil and its glucuronide metabolite in biological matrices like human liver microsomes. nih.gov

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. researchgate.net The validated HPLC-MS/MS method for this compound has demonstrated excellent accuracy and precision. nih.govdntb.gov.uaresearchgate.net Both intra-day (repeatability) and inter-day (reproducibility) variability were assessed and found to be within acceptable limits as per regulatory guidelines. nih.govresearchgate.net For related methods, accuracy is often reported as percent recovery, which typically falls between 98-102%. biomedpharmajournal.org

Recovery and Matrix Effects

In the development of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the assessment of recovery and matrix effects is paramount to ensure accuracy and precision. Recovery pertains to the efficiency of the extraction process in isolating the analyte from the complex biological matrix, while matrix effects refer to the alteration of ionization efficiency due to co-eluting endogenous components of the sample.

A validated HPLC-MS/MS method for the simultaneous quantification of PTU and its N-beta-D-glucuronide metabolite has demonstrated high and consistent recovery from in vitro matrices such as human liver microsomes. researchgate.netnih.gov The extraction recovery for this compound was evaluated at three different concentration levels. The results, as detailed in the table below, indicate that the extraction process is highly efficient and reproducible.

Table 1: Extraction Recovery of this compound

| Analyte | Concentration (µM) | Mean Recovery (%) | RSD (%) |

|---|---|---|---|

| This compound | 0.03 | 102.7 | 4.5 |

| 0.3 | 98.2 | 6.2 |

Similarly, the matrix effect was found to be insignificant, suggesting that the components of the biological matrix did not substantially interfere with the ionization of the analyte. researchgate.netnih.gov This is a critical parameter for ensuring the reliability of the quantitative data. The matrix effect was also assessed at three concentration levels.

Table 2: Matrix Effect of this compound

| Analyte | Concentration (µM) | Mean Matrix Effect (%) | RSD (%) |

|---|---|---|---|

| This compound | 0.03 | 108.5 | 5.1 |

| 0.3 | 101.3 | 7.3 |

The data indicates that the developed method is not significantly affected by the matrix, with matrix effect values close to 100% and low relative standard deviations (RSD).

Stability of this compound in Biological Samples

The stability of an analyte in a biological matrix under various storage and handling conditions is a critical factor for the integrity and reliability of bioanalytical data. For this compound, stability has been rigorously evaluated under different conditions to mimic sample handling and storage scenarios in a laboratory setting. nih.gov

The stability of the metabolite was assessed through freeze-thaw cycles, short-term benchtop storage, and long-term storage. The results of these stability studies are summarized in the following table.

Table 3: Stability of this compound in Biological Samples

| Stability Condition | Concentration (µM) | Mean Stability (%) | RSD (%) |

|---|---|---|---|

| Freeze-Thaw Stability (3 cycles) | 0.03 | 95.8 | 6.7 |

| 0.3 | 98.1 | 4.3 | |

| 3 | 102.3 | 2.9 | |

| Short-Term Benchtop Stability (4 hours at room temperature) | 0.03 | 97.2 | 5.5 |

| 0.3 | 99.5 | 3.8 | |

| 3 | 101.8 | 2.1 | |

| Long-Term Stability (-80°C for 30 days) | 0.03 | 94.6 | 7.1 |

| 0.3 | 97.9 | 5.1 |

The data demonstrates that this compound is stable under typical laboratory conditions, with the measured concentrations remaining within acceptable limits of the nominal concentrations after exposure to various storage and handling procedures. nih.gov

Alternative and Emerging Analytical Techniques for Metabolite Profiling

While HPLC-MS/MS is the gold standard for the quantification of drug metabolites like this compound, several alternative and emerging techniques offer complementary information and, in some cases, advantages in terms of speed, resolution, or the ability to analyze intact metabolites without derivatization.

High-Resolution Mass Spectrometry (HRMS): Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide high-resolution and accurate mass data, which is invaluable for the identification of unknown metabolites and for increasing the specificity of quantification in complex matrices. HRMS can help in differentiating between isobaric interferences and the analyte of interest, a common challenge in metabolite analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems, with columns packed with sub-2 µm particles, offers significant improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. sigmaaldrich.com This can be particularly advantageous for resolving this compound from other structurally related metabolites or endogenous compounds.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It can be a powerful tool for the separation of polar compounds like glucuronide metabolites, often with shorter analysis times and reduced solvent consumption compared to reversed-phase HPLC.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. benthamscience.com IMS-MS can provide an additional dimension of separation, helping to resolve co-eluting isomers and isobars, which can be particularly useful in comprehensive metabolite profiling studies. benthamscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of metabolites. benthamscience.com While it is less sensitive than mass spectrometry, it is a non-destructive technique that can provide detailed structural information, confirming the identity of metabolites like this compound. benthamscience.com

These emerging technologies, often used in combination, are continually advancing the field of drug metabolism and pharmacokinetics, enabling a more comprehensive and accurate understanding of the fate of drugs and their metabolites in biological systems.

In Vitro Metabolic Studies of Propylthiouracil N Beta D Glucuronide Formation

Utilizing Human Liver Microsomal Systems

Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.gov

The active site of UGT enzymes is located within the lumen of the endoplasmic reticulum, which can be a barrier to substrates in in vitro microsomal preparations. nih.gov To achieve maximal enzyme activity, it is often necessary to disrupt the microsomal membrane barrier. This is commonly accomplished by treating the microsomes with detergents or a pore-forming peptide such as alamethicin. nih.gov

For the study of propylthiouracil (B1679721) glucuronidation, typical incubation mixtures contain pooled human liver microsomes, propylthiouracil as the substrate, and essential cofactors. The primary cofactor for the reaction is uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), which serves as the donor of the glucuronic acid moiety. mdpi.com The reaction buffer is maintained at a physiological pH, and incubations are generally carried out at 37°C. nih.govresearchgate.net The addition of magnesium chloride (MgCl2) can further enhance the reaction rate. nih.gov The reaction is initiated by the addition of UDPGA and terminated after a specific time, often by adding a cold organic solvent like acetonitrile. researchgate.net

In pooled human liver microsomes, the formation of Propylthiouracil N-beta-D-Glucuronide follows typical Michaelis-Menten kinetics. nih.gov Kinetic analysis allows for the determination of key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the reaction. nih.gov

Studies have calculated the mean Km for propylthiouracil glucuronidation in HLMs to be 22.76 µM and the Vmax to be 220.0 nmol/min/mg of microsomal protein. nih.gov From these values, the intrinsic clearance (Vmax/Km) can be calculated, which was determined to be 9.67 mL/min/mg. nih.gov

| Enzyme System | Km (µM) | Vmax (nmol/min/mg) | Intrinsic Clearance (mL/min/mg) |

|---|---|---|---|

| HLMs | 22.76 ± 12.29 | 220.0 ± 43.35 | 9.67 |

Application of Recombinant UGT Enzyme Systems

While HLMs provide a general view of metabolic activity, recombinant enzyme systems are used to identify the specific enzyme isoforms responsible for a particular metabolic reaction. bioivt.com

Recombinant human UGTs are produced by expressing the cDNA of a single UGT isoform in a host cell line, such as Sf9 insect cells. bioivt.com This method yields high concentrations of a specific, active enzyme, allowing researchers to screen a panel of individual UGT isoforms against a drug substrate to pinpoint which ones are involved in its metabolism. nih.govbioivt.com This approach was applied to propylthiouracil to determine the primary UGT enzyme responsible for its glucuronidation. nih.gov

Through screening with a panel of recombinant human UGTs, UGT1A9 was identified as the principal isoform responsible for the glucuronidation of propylthiouracil. nih.govresearchgate.net In experiments where propylthiouracil was incubated with various individual UGT isoforms, significant formation of PTU-GLU was observed only in the presence of UGT1A9. nih.gov

Kinetic analysis using the recombinant UGT1A9 enzyme showed a higher affinity and catalytic activity for propylthiouracil compared to the pooled HLM system. The Km value for UGT1A9 was 15.27 µM, and the Vmax was 352.3 nmol/min/mg. nih.gov This resulted in an intrinsic clearance value of 23.07 mL/min/mg, which is higher than that observed in HLMs, confirming the high efficiency of UGT1A9 in this reaction. nih.gov

| Enzyme System | Km (µM) | Vmax (nmol/min/mg) | Intrinsic Clearance (mL/min/mg) |

|---|---|---|---|

| Pooled HLMs | 22.76 ± 12.29 | 220.0 ± 43.35 | 9.67 |

| Recombinant UGT1A9 | 15.27 ± 7.73 | 352.3 ± 56.38 | 23.07 |

Inhibition and Induction Studies of Propylthiouracil Glucuronidation

The role of UGT1A9 in propylthiouracil glucuronidation was substantiated using chemical inhibitors. Magnolol (B1675913), a known selective inhibitor of UGT1A9, was shown to inhibit the formation of PTU-GLU in a concentration-dependent manner in both HLMs and the recombinant UGT1A9 system. nih.gov The half-maximal inhibitory concentration (IC50) values for magnolol were found to be nearly identical in both systems, further suggesting that UGT1A9 is the major isoform mediating this reaction in the human liver. nih.gov

| Enzyme System | Inhibitor | IC50 (µM) |

|---|---|---|

| Pooled HLMs | Magnolol | 3.32 ± 0.98 |

| Recombinant UGT1A9 | Magnolol | 3.20 ± 0.77 |

Investigation of Isoform-Specific Inhibitors and Inducers

The identification of UGT1A9 as the key enzyme in PTU glucuronidation has prompted investigations into isoform-specific inhibitors and inducers to better understand and predict metabolic drug interactions.

Inhibitors:

While magnolol demonstrates potent inhibition, other compounds have also been examined. For instance, the UGT2B4 inhibitor fluconazole (B54011) exhibited a significant suppressive effect on PTU glucuronidation at high concentrations. nih.gov This effect is likely attributable to a weak, non-specific inhibition of UGT1A9. nih.gov

Interactive Data Table: Inhibition of Propylthiouracil Glucuronidation by Magnolol

| System | IC50 of Magnolol (µM) |

| Human Liver Microsomes (HLMs) | 28.52 |

| Recombinant Human UGT1A9 | 29.08 |

| Data from in vitro inhibition assays. nih.gov |

Inducers:

The induction of UGT1A9 can also have significant clinical implications by potentially increasing the clearance of PTU. Rifampin is a well-known inducer of various drug-metabolizing enzymes, including UGT1A9. nih.gov Co-administration of rifampin with drugs that are primarily metabolized by UGT1A9, such as ertugliflozin, has been shown to decrease the systemic exposure (AUC) and maximum concentration (Cmax) of these drugs. nih.gov While direct studies on the effect of rifampin on propylthiouracil metabolism are limited, the known induction of UGT1A9 by rifampin suggests a high potential for a similar interaction, leading to increased PTU glucuronidation and clearance. This could potentially necessitate adjustments in PTU dosage to maintain therapeutic efficacy.

Implications for Metabolic Research and Potential Drug Interactions

The detailed in vitro investigation of this compound formation carries significant implications for both metabolic research and clinical practice.

Metabolic Research:

The elucidation of UGT1A9 as the primary enzyme in PTU glucuronidation provides a specific target for further research into the variability of PTU metabolism among individuals. A significant area of interest is the role of genetic polymorphisms in the UGT1A9 gene. Variations in this gene have been shown to alter the metabolic activity for other substrates. nih.gov For example, a specific single nucleotide polymorphism in the UGT1A9 promoter region (rs3832043) has been associated with a significant reduction in the glucuronidation of acetaminophen (B1664979) in neonates. nih.gov This highlights the potential for UGT1A9 pharmacogenetics to influence PTU metabolism, which could, in turn, affect both the efficacy and toxicity of the drug. Further research is warranted to investigate the impact of known UGT1A9 polymorphisms on the pharmacokinetics of propylthiouracil.

Additionally, the age-dependent expression of UGTs, with UGT1A9 activities being lower in infants compared to adults, may help explain the increased risk of PTU-induced hepatotoxicity in pediatric populations. nih.gov Insufficient UGT activity could lead to impaired clearance of PTU, resulting in higher drug exposure and an increased risk of adverse effects. nih.gov

Potential Drug Interactions:

The knowledge that PTU is a substrate for UGT1A9 is critical for predicting and managing potential drug-drug interactions. Co-administration of PTU with potent inhibitors of UGT1A9 could lead to decreased formation of PTU-GLU, resulting in higher plasma concentrations of the parent drug and an increased risk of toxicity. Conversely, co-administration with inducers of UGT1A9, such as rifampin, could accelerate PTU clearance, potentially leading to sub-therapeutic levels and reduced efficacy.

Therefore, careful consideration of concomitant medications is essential when prescribing propylthiouracil. Drugs known to be substrates, inhibitors, or inducers of UGT1A9 should be used with caution in patients treated with PTU.

Pharmacokinetic Disposition of Propylthiouracil N Beta D Glucuronide in Experimental Models

Absorption and Systemic Distribution Mechanisms

Following oral administration, the parent compound, propylthiouracil (B1679721), is readily absorbed, with a bioavailability of approximately 75%. nih.govresearchgate.net It then undergoes extensive metabolism, primarily in the liver, where Propylthiouracil N-beta-D-Glucuronide is formed. nih.govnih.gov The uridine (B1682114) 5′-diphospho-glucuronosyltransferase enzyme UGT1A9 has been identified as a key catalyst in this conjugation process in in vitro studies using human liver microsomes. nih.govresearchgate.netmdpi.com

Once formed, the systemic distribution of this compound is influenced by its hydrophilic nature. Glucuronide metabolites are generally less able to passively diffuse across cell membranes compared to their parent drugs. nih.gov Their distribution and excretion from cells and tissues are highly dependent on transport proteins. frontiersin.org While specific transporters for this compound have not been fully elucidated, the disposition of glucuronides is often mediated by efflux transporters such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), as well as uptake transporters like organic anion transporters (OATs and OATPs). frontiersin.org

Elimination Pathways of Glucuronidated Metabolites

The elimination of this compound occurs through two primary pathways: renal excretion and biliary excretion.

Renal excretion is a significant route for the elimination of propylthiouracil metabolites. In humans, approximately 35% of a dose of propylthiouracil is excreted in the urine as metabolites within 24 hours. nih.govnih.govdrugbank.com Animal studies provide more specific insights into the contribution of the glucuronide metabolite to this process.

In rats, this compound has been identified as a major urinary metabolite. The hydrophilic nature of the glucuronide conjugate facilitates its excretion into the urine. nih.gov The process of renal excretion for drug conjugates can involve glomerular filtration and active tubular secretion, mediated by transporters on the renal tubules. frontiersin.org

In addition to renal clearance, biliary excretion plays a role in the elimination of this compound, particularly in animal models. Studies in rats have demonstrated that after the administration of propylthiouracil, a portion of its metabolites is excreted into the bile. nih.gov

The liver actively transports glucuronide conjugates from hepatocytes into the bile. This process is mediated by efflux transporters located on the canalicular membrane of hepatocytes. frontiersin.org While the specific transporters responsible for the biliary excretion of this compound have not been definitively identified, MRP2 is a common transporter for glucuronidated metabolites. Biliary excretion can lead to the entry of the metabolite into the gastrointestinal tract, where it may be eliminated in the feces or potentially undergo deconjugation by gut microbiota, leading to reabsorption of the parent drug (enterohepatic recycling). frontiersin.org

Comparative Disposition of Propylthiouracil and its Glucuronide

The pharmacokinetic disposition of this compound differs significantly from that of its parent compound, propylthiouracil, primarily due to the physicochemical changes imparted by the glucuronic acid moiety.

| Property | Propylthiouracil (Parent Drug) | This compound (Metabolite) |

|---|---|---|

| Water Solubility | Very slightly soluble | Significantly more water-soluble |

| Membrane Permeability | Readily crosses membranes | Limited passive diffusion; transporter-dependent |

| Plasma Protein Binding | High (80-85%) nih.gov | Data not available; generally lower for glucuronides |

| Primary Elimination Route | Metabolism (primarily hepatic) nih.gov | Renal and biliary excretion nih.gov |

| Biological Half-life | Approximately 1 hour nih.gov | Expected to be shorter due to rapid excretion |

Propylthiouracil is a relatively lipophilic compound that is well-absorbed and distributes into tissues, including the thyroid gland. nih.gov In contrast, this compound is a larger, more polar, and hydrophilic molecule. nih.gov This increased hydrophilicity restricts its ability to cross biological membranes, leading to a smaller volume of distribution and a greater reliance on transporters for its movement and excretion. frontiersin.org Consequently, the glucuronide is more readily eliminated from the body via urine and bile.

Protein Binding and its Influence on Metabolite Disposition

The extent of plasma protein binding is a critical determinant of a drug's distribution and elimination. jiwaji.eduwikipedia.org Propylthiouracil is highly bound to plasma proteins, primarily albumin, with a bound fraction of 80-85%. nih.gov This high degree of binding restricts the unbound, pharmacologically active fraction of the drug and can act as a circulating reservoir. wikipedia.org

Specific data on the plasma protein binding of this compound is not available in the current literature. However, it is a general principle in pharmacology that the glucuronidation of drugs often leads to a decrease in their affinity for plasma proteins. nih.gov For example, studies with other drugs like oxazepam have shown that its glucuronide conjugates bind less extensively to human serum albumin than the parent compound. nih.gov

A lower degree of protein binding for this compound would mean that a larger fraction of the metabolite in the blood is unbound. wikipedia.org This unbound fraction is readily available for filtration by the glomeruli in the kidneys and for uptake by transporters in the liver and kidneys, which would facilitate its rapid elimination from the body. jiwaji.edu Therefore, the anticipated lower protein binding of the glucuronide metabolite is consistent with its role as an elimination product.

Factors Influencing Propylthiouracil N Beta D Glucuronide Formation and Disposition

Developmental Expression and Activity of UGT Enzymes

The expression and activity of hepatic UGT enzymes are not static throughout an individual's life, showing significant changes from the fetal stage through infancy, childhood, and into adulthood. researchgate.netmdpi.com This developmental ontogeny is a key determinant of drug metabolism capacity at different life stages. researchgate.net

Hepatic UGT enzyme levels undergo marked developmental changes. While UGT gene transcripts can be detected in the fetal liver, the protein expression levels of many UGT1A and UGT2B family members remain low in neonates and gradually increase with age. researchgate.net Studies have quantified the age-dependent mRNA expression of various UGTs in liver tissues from donors aged 0 to 25 years. A statistically significant increase in the expression of several UGTs, including UGT1A1, UGT1A3, UGT1A4, UGT1A5, UGT1A6, and UGT2B17, has been observed during this period. nih.govnih.gov For some enzymes, such as UGT1A6 and UGT2B17, children older than 15 years demonstrate more than double the glucuronidation activity compared to younger children. nih.gov

Conversely, other isoforms show different developmental trajectories. For instance, UGT1A9 expression is significantly lower in infancy and increases steadily, not reaching adult levels until late childhood. researchgate.net UGT2B4 expression shows little difference from infancy to two years of age, remaining at about 30-40% of adult expression levels. researchgate.net This differential regulation highlights the complexity of hepatic glucuronidation capacity development. researchgate.net

Table 1: Correlation Between Age and Hepatic UGT mRNA Expression in a Pediatric Population (0-25 years)

| UGT Isoform | Correlation Coefficient (r) | p-value (nominal) | FDR-corrected p-value |

| UGT1A1 | 0.354 | 0.03 | 0.048 |

| UGT1A3 | 0.493 | 0.002 | 0.006 |

| UGT1A4 | 0.557 | 0.001 | 0.006 |

| UGT1A5 | 0.445 | 0.008 | 0.018 |

| UGT1A6 | 0.513 | 0.002 | 0.006 |

| UGT1A9 | 0.335 | 0.053 | 0.073 |

| UGT2B4 | 0.224 | 0.201 | 0.221 |

| UGT2B7 | 0.355 | 0.039 | 0.063 |

| UGT2B10 | 0.25 | 0.16 | 0.196 |

| UGT2B15 | 0.125 | 0.471 | 0.471 |

| UGT2B17 | 0.521 | 0.002 | 0.006 |

Data sourced from a study on liver donors aged 0-25 years. A positive correlation coefficient (r) indicates an increase in mRNA expression with age. FDR (False Discovery Rate)-corrected p-values adjust for multiple comparisons. Statistically significant correlations are noted where p-values are low. This interactive table allows for sorting and filtering of the data. nih.gov

The age-dependent expression of UGT enzymes directly influences the metabolic capacity for PTU. In vitro studies have identified UGT1A9 as a key isoform responsible for the glucuronidation of PTU. mdpi.comnih.gov Given that UGT1A9 activity is relatively low in infants (0.5–2 years) compared to adults, this developmental pattern is a critical factor in PTU metabolism. mdpi.com The lower expression and transcription of UGT1A9 in pediatric livers can lead to insufficient glucuronidation activity. mdpi.com

This reduced metabolic capacity may hinder the clearance of PTU in younger age groups. mdpi.com The age-dependent activity of UGTs is considered a plausible explanation for differences in the drug's safety profile between adult and pediatric populations, as inefficient glucuronidation could contribute to PTU-associated hepatotoxicity. mdpi.comresearchgate.net

In Vitro–In Vivo Extrapolation (IVIVE) for Glucuronidation Kinetics

In vitro–in vivo extrapolation (IVIVE) is a methodology used to predict human pharmacokinetics from in vitro data. umich.edu For drugs eliminated via glucuronidation, this process can be complex. nih.gov In vitro systems, such as human liver microsomes (HLMs) and recombinant UGT enzymes, are used to determine key kinetic parameters. nih.gov

For PTU, the formation of its glucuronide metabolite has been studied using both recombinant UGT1A9 and pooled HLMs. These in vitro systems demonstrate typical Michaelis-Menten kinetics. nih.gov Such studies provide essential data, including the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), which describe the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. nih.gov

Table 2: In Vitro Glucuronidation Kinetic Parameters for Propylthiouracil (B1679721)

| In Vitro System | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) |

| Recombinant UGT1A9 | 15.27 | 352.3 |

| Human Liver Microsomes (HLMs) | 22.76 | 220.0 |

Kₘ (Michaelis constant) represents the substrate concentration at half the maximum velocity; a lower Kₘ indicates higher enzyme affinity. Vₘₐₓ (maximum velocity) is the maximum rate of the reaction. This interactive table summarizes the kinetic parameters determined from in vitro experiments. nih.gov

However, extrapolating these in vitro findings to the in vivo situation is challenging. A phenomenon known as "latency" is often observed in microsomal preparations, where the active site of UGT enzymes is located within the lumen of the endoplasmic reticulum, creating a diffusional barrier for substrates. nih.govresearchgate.net This can lead to an underestimation of in vitro clearance, complicating the prediction of in vivo clearance. nih.gov Even with methods to activate the enzymes, microsomal-based clearance values can still underestimate the actual in vivo UGT-mediated clearance, suggesting that hepatocytes may be a more promising in vitro system for these predictions. nih.govresearchgate.net

Mechanistic Insights into Variability in Metabolic Phenotypes

Significant inter-individual variability exists in drug metabolism, and the glucuronidation of PTU is no exception. This variability arises from a combination of factors, including genetics, hormonal regulation, and environmental influences. mdpi.comnih.gov

Genetic polymorphisms in UGT genes are a major source of this variability. mdpi.com For example, UGT2B17 is known to be affected by copy number variations (CNVs), a type of polymorphism that can significantly alter the enzyme's transcription and activity levels. nih.gov Such genetic differences can contribute to why some individuals metabolize drugs more slowly or quickly than others. nih.gov

Beyond genetics, developmental factors play a crucial role. The expression and activity of UGTs increase during childhood and adolescence, a process that may be partly driven by hormonal signaling. nih.govnih.gov Transcriptional regulators, such as the pregnane (B1235032) X receptor (PXR), have been shown to regulate the expression of UGT genes and are themselves correlated with age. mdpi.comnih.gov This suggests a complex interplay between developmental programs and the regulation of drug metabolism enzymes. The high degree of inter-individual variability in the expression of UGT genes has been observed in both normal and cancerous tissues, which can impact the conjugation of UGT substrates and ultimately influence clinical outcomes. mdpi.com

Role of Propylthiouracil N Beta D Glucuronide in Mechanistic Research Investigations

As a Biomarker for Parent Compound Metabolism

The quantification of Propylthiouracil (B1679721) N-beta-D-Glucuronide serves as a direct and specific biomarker for the metabolism of its parent compound, Propylthiouracil. The development of reliable analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), allows for the simultaneous measurement of both PTU and its glucuronide metabolite (PTU-GLU) in biological samples. nih.govresearchgate.net This capability is crucial for in vitro metabolic studies and facilitates detailed mechanistic investigations into the biotransformation of PTU. nih.gov

The presence and concentration of Propylthiouracil N-beta-D-Glucuronide provide a quantitative measure of the activity of the glucuronidation pathway, which is a major route for PTU's elimination. nih.govresearchgate.net Research has identified that the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzyme, specifically the UGT1A9 isoform, is primarily responsible for catalyzing the formation of this metabolite. nih.govresearchgate.net Therefore, monitoring the level of this compound allows researchers to directly assess the function of this specific metabolic route.

Contribution to Physiologically Based Pharmacokinetic (PBPK) Modeling Development

Physiologically based pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. frontiersin.org Data on this compound is instrumental in building and validating PBPK models for PTU. nih.gov

The development of accurate PBPK models relies on the integration of in vitro experimental data to define key model parameters. nih.gov For PTU, this involves conducting enzymatic kinetic studies to determine the parameters for the formation of this compound. nih.gov Experiments using human liver microsomes (HLMs) and recombinant human UGT1A9 have established the Michaelis-Menten kinetics for this metabolic reaction. nih.gov The resulting kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), are then incorporated into the PBPK model to mathematically describe the rate of PTU's metabolic clearance via glucuronidation. nih.govfrontiersin.org

Table 1: In Vitro Enzyme Kinetic Parameters for the Formation of this compound

| Incubation System | Km (µM) | Vmax (nmol/min/mg) |

|---|---|---|

| Recombinant Human UGT1A9 | 15.27 | 352.3 |

This table presents the mean kinetic values determined from in vitro studies, which are essential inputs for PBPK models. A lower Km value indicates a higher affinity of the enzyme for the substrate. nih.gov

Once a PBPK model for PTU is developed and validated using clinical data, it can be used to simulate the drug's metabolic disposition. frontiersin.orgnih.gov By incorporating the specific parameters for the formation of this compound, these models can predict the plasma concentration-time profiles of the parent drug. frontiersin.org Researchers can use these simulations to understand how factors like dose and enzyme activity influence the extent of metabolism. frontiersin.orgnih.gov The models can also predict drug concentrations in various tissues, providing a comprehensive view of PTU's pharmacokinetic behavior in vivo. nih.govresearchgate.net This predictive capability is valuable for guiding further clinical research and evaluation. nih.govdoaj.org

Exploring Mechanisms of Metabolic Pathway Perturbations

Studying the formation of this compound is a key method for exploring perturbations in its metabolic pathway. For instance, in vitro experiments have demonstrated that inhibitors of the UGT1A9 enzyme can significantly affect PTU metabolism. frontiersin.org The UGT1A9 inhibitor magnolol (B1675913) was shown to cause significant inhibition of the formation of the glucuronide metabolite. frontiersin.org This approach allows researchers to identify potential drug-drug interactions where co-administered substances might compete for or inhibit the same metabolic enzyme, thereby altering the clearance of PTU. nih.gov Such studies are fundamental to understanding the mechanisms that can lead to variations in drug response and exposure.

Comparative Analysis with Glucuronidation of Other Xenobiotics

Glucuronidation is a common and vital pathway for the metabolism and elimination of a wide range of xenobiotics, including many therapeutic drugs. nih.govresearchgate.net The study of this compound formation provides a basis for comparative analysis with other compounds that undergo similar metabolic processes. nih.gov Like PTU, well-known drugs such as acetaminophen (B1664979), morphine, and propofol (B549288) are also cleared from the body through conjugation with glucuronic acid, a reaction catalyzed by UGT enzymes. nih.govresearchgate.net

Comparing the specific UGT isoforms involved (e.g., UGT1A9 for PTU) and the kinetic parameters of glucuronidation across different drugs helps in predicting potential metabolic interactions. nih.govfrontiersin.org This comparative understanding is essential in pharmacology for anticipating how one drug might affect the metabolism of another, which is a cornerstone of drug safety evaluation.

Table 2: Comparison of Propylthiouracil with Other Xenobiotics Undergoing Glucuronidation

| Compound | Primary Metabolic Pathway | Key Enzyme(s) Involved |

|---|---|---|

| Propylthiouracil | Glucuronidation | UGT1A9 nih.govresearchgate.net |

| Acetaminophen | Glucuronidation, Sulfation | UGT1A1, UGT1A6, UGT1A9, UGT2B15 |

| Morphine | Glucuronidation | UGT2B7 |

| Propofol | Glucuronidation | UGT1A9 |

This table provides a comparative look at the enzymatic pathways for Propylthiouracil and other common drugs that are eliminated via glucuronidation.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Propylthiouracil |

| Magnolol |

| Acetaminophen |

| Morphine |

| Propofol |

Future Directions in Propylthiouracil N Beta D Glucuronide Research

Investigation of Unidentified Propylthiouracil (B1679721) Metabolites

While Propylthiouracil N-beta-D-Glucuronide and sulfate (B86663) conjugates are recognized as major metabolites of PTU, its complete metabolic profile has not been fully established. nih.govdrugbank.com Early research in various model systems has indicated the presence of other metabolic products. For instance, about 35% of a PTU dose is excreted in the urine as metabolites within 24 hours, suggesting a complex biotransformation process. researchgate.netdrugbank.com

Advanced Structural Elucidation of Minor Glucuronide Isomers

The primary identified conjugate is this compound. However, the possibility of glucuronidation occurring at different sites on the PTU molecule, leading to the formation of minor structural isomers, cannot be ruled out. The existence of different glucuronide regioisomers can have significant pharmacological implications, as seen with other drugs where isomers exhibit vastly different properties. mdpi.com

Future research should focus on applying advanced structural elucidation techniques to exhaustively search for and characterize any potential minor glucuronide isomers of PTU. Determining the precise structure of glucuronide metabolites can be challenging with standard mass spectrometry. nih.gov Therefore, sophisticated methodologies are required.

Key advanced techniques include:

Chemical Derivatization: This approach can differentiate between acyl-, O-, and N-glucuronides by creating predictable mass shifts in high-resolution mass spectrometry, helping to pinpoint the conjugation site. nih.gov

Advanced Mass Spectrometry: Novel fragmentation techniques like electron-activated dissociation (EAD) can provide more definitive information on conjugation sites compared to traditional collision-induced dissociation (CID). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR is a powerful tool for unambiguously determining the exact site of glucuronidation on a molecule. helsinki.fidiva-portal.org

By employing these state-of-the-art methods, researchers can definitively confirm the structure of the known N-beta-D-glucuronide and determine whether other minor isomers are formed in vivo.

Development of Novel In Vitro and Ex Vivo Models for Glucuronidation Studies

The study of PTU glucuronidation has traditionally relied on in vitro systems like human liver microsomes (HLMs) and recombinant UGT enzymes. nih.gov While these models are valuable, they have limitations and may not fully replicate the complex cellular environment of the liver. nih.gov The development and application of more physiologically relevant models are a critical future direction for more accurate metabolic studies.

Novel models that offer significant advantages over traditional systems are becoming more accessible:

| Model Type | Description | Advantages for Glucuronidation Studies |

| 3D Liver Spheroids/Organoids | Self-assembling three-dimensional cultures of primary human hepatocytes, which may also be co-cultured with other non-parenchymal liver cells. frontiersin.orguic.edu | Maintain mature hepatocyte phenotype and function for extended periods (weeks). bohrium.com Better mimic in-vivo cell-cell interactions. Express a wider range of drug-metabolizing enzymes, including UGTs, at physiological levels. frontiersin.orgnih.gov Suitable for repeated dose drug testing. nih.gov |

| Liver-on-a-Chip | Microfluidic devices that culture liver cells in a continuously perfused system, simulating the liver's microarchitecture and blood flow. mdpi.comalineinc.com | Replicates the dynamic microenvironment of the liver sinusoid. mdpi.com Allows for long-term culture and real-time monitoring. emulatebio.com Can integrate cells from individual patients for personalized medicine applications. alineinc.com Provides a platform to study drug metabolism and drug-induced liver injury (DILI) with greater accuracy. biorxiv.orgazar-innovations.com |

| Advanced Intestinal Models | In vitro models such as human jejunal spheroid-derived monolayers can be used to study the role of intestinal UGTs in first-pass metabolism. nih.gov | Allows for the specific investigation of gut metabolism, which can be a significant site of glucuronidation for orally administered drugs. nih.gov |

The adoption of these advanced models will enable more accurate in vitro-in vivo extrapolations (IVIVE) and provide deeper insights into the kinetics of this compound formation and its role in both efficacy and potential hepatotoxicity. nih.gov

Computational Approaches for Predicting UGT Substrate Specificity and Glucuronidation Potential

Computational, or in silico, methods are rapidly emerging as powerful tools to predict drug metabolism, complementing experimental work. dntb.gov.ua These approaches can accelerate research by prioritizing experiments and providing mechanistic insights into enzyme-substrate interactions. For PTU, computational models represent a significant opportunity to explore its interaction with the full spectrum of UGT enzymes.

Future research should leverage these computational strategies:

Machine Learning and Deep Learning: Algorithms can be trained on large datasets of known UGT substrates and non-substrates to predict whether a novel compound, like PTU or its other metabolites, is likely to be glucuronidated. nih.govmdpi.com These models can identify patterns in molecular structures that confer specificity for certain UGT isoforms. nih.govnih.gov For example, specific models could be developed or applied to predict PTU's interaction with UGT1A9, the primary enzyme in its glucuronidation, and other UGTs. nih.govresearchgate.net

Quantum Mechanical (QM) Simulations: Methods like Density Functional Theory (DFT) can calculate the activation energies for glucuronidation at different sites on a molecule. optibrium.com This provides a physics-based prediction of the most likely site of metabolism (SOM), which can help guide the search for minor isomers. optibrium.com

Molecular Dynamics (MD) and Docking: These techniques simulate the physical interaction between a substrate (PTU) and the active site of a UGT enzyme. researchgate.net By building homology models of enzymes like UGT1A9, researchers can visualize how PTU binds and identify key amino acid residues involved in the catalytic process. This can help explain substrate specificity and predict potential drug-drug interactions.

Integrating these computational approaches can create robust predictive models for PTU glucuronidation, reducing the time and cost associated with purely experimental methods and enhancing our understanding of its metabolic pathways. nih.gov

Q & A

Q. What controls are critical when assessing PTU-Glucuronide’s inhibitory effects on thyroid peroxidase (TPO)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.